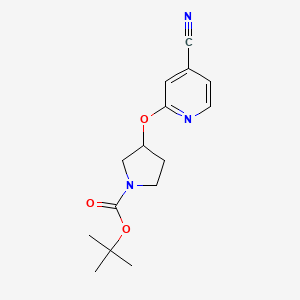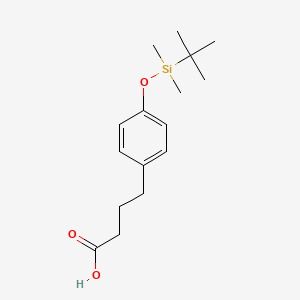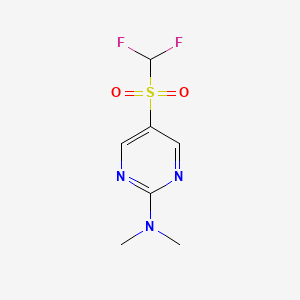![molecular formula C12H15Cl2N3 B13468989 (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)
(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: Pyrimidine derivatives can be synthesized through various methods, such as the reaction of anilines with aryl ketones and DMSO, or the coupling of functionalized enamines with triethyl orthoformate and ammonium acetate.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Ethanamine Moiety: The ethanamine moiety can be synthesized through reductive amination of the corresponding ketone or aldehyde.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce various functional groups onto the pyrimidine or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a ligand in studies involving receptor binding and signal transduction pathways.
Medicine: In medicinal chemistry, it could serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Pyridine: Pyridine is a six-membered aromatic heterocycle similar to pyrimidine but with one nitrogen atom.
Pyrrole: Pyrrole is another aromatic heterocycle with a five-membered ring containing one nitrogen atom.
Uniqueness: (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific structure, which combines a pyrimidine ring with a phenyl group and an ethanamine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H15Cl2N3 |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
(1R)-1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H/t9-;;/m1../s1 |
Clé InChI |
CPVSXCVIIHGLIH-KLQYNRQASA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)



![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)


